(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine
Description
“(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine” is a chiral ferrocene-based organometallic compound characterized by a planar ferrocenyl backbone, a diphenylphosphino group at the (R)-configured position, and an ethylamine substituent with an (S)-(+)-N-methyl group. This compound belongs to the family of Josiphos ligands or their analogs, which are widely used in asymmetric catalysis due to their ability to induce high enantioselectivity in reactions such as hydrogenation, cross-coupling, and C–H activation .
Key structural features include:
- Ferrocene core: Provides steric bulk and electronic tunability.
- Diphenylphosphino group: Enhances metal coordination capacity, particularly for transition metals like palladium, rhodium, and ruthenium.
- Chiral centers: The (S)-(+)-N-methyl group and (R)-configured phosphino-ferrocenyl moiety create a stereochemically rigid environment critical for asymmetric induction.
Properties
CAS No. |
406681-25-2 |
|---|---|
Molecular Formula |
C27H42FeNP |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
carbanide;cyclopentane;1-(2-diphenylphosphanylcyclopentyl)-N-methylethanamine;iron(2+) |
InChI |
InChI=1S/C20H26NP.C5H10.2CH3.Fe/c1-16(21-2)19-14-9-15-20(19)22(17-10-5-3-6-11-17)18-12-7-4-8-13-18;1-2-4-5-3-1;;;/h3-8,10-13,16,19-21H,9,14-15H2,1-2H3;1-5H2;2*1H3;/q;;2*-1;+2 |
InChI Key |
OMJOHENANHRVCK-UHFFFAOYSA-N |
SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)NC.C1CCCC1.[Fe+2] |
Isomeric SMILES |
[CH3-].[CH3-].C[C@@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)NC.C1CCCC1.[Fe+2] |
Canonical SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)NC.C1CCCC1.[Fe+2] |
Origin of Product |
United States |
Biological Activity
(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, particularly focusing on anticancer properties, interaction with biomolecules, and its role as a therapeutic agent.
- Molecular Formula : C25H26FeNP
- Molecular Weight : 427.31 g/mol
- Melting Point : 114°C to 116°C
- Optical Rotation : +315° (c=0.75 in Ethanol)
- CAS Number : 406681-25-2
Synthesis and Characterization
The synthesis of this compound involves the reaction of ferrocenyl compounds with diphenylphosphine derivatives under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). In vitro assays using the MTT method revealed IC50 values of 0.80 μM for HeLa cells and 0.43 μM for MCF7 cells, indicating potent anticancer activity .
- Mechanism of Action : The compound induces apoptosis in cancer cells through the accumulation of reactive oxygen species (ROS), leading to cell cycle arrest at the G2/M phase. This was evidenced by dual staining assays that confirmed apoptotic cell death .
Interaction with Biomolecules
This compound exhibits strong interactions with key biomolecules:
- DNA Binding : Molecular docking studies suggest that the compound binds effectively to DNA, which may contribute to its anticancer properties by interfering with DNA replication and transcription processes .
- Human Serum Albumin (HSA) : The compound also shows significant binding affinity to HSA, which can influence its pharmacokinetics and bioavailability in vivo .
Comparative Analysis of Biological Activity
| Compound | IC50 (HeLa Cells) | IC50 (MCF7 Cells) | Mechanism of Action |
|---|---|---|---|
| This compound | 0.80 μM | 0.43 μM | Induces apoptosis via ROS accumulation |
| Ferrocifen | 0.64 μM | Not specified | Modulates FAS expression in apoptosis |
| Ferroquine | 0.01 μM | Not specified | Antimalarial and anticancer activity |
Case Studies
- Antitumor Activity : A study reported that ferrocene-based compounds like this compound demonstrated remarkable antitumor effects in vitro against H1299 human lung carcinoma cells with IC50 values significantly lower than traditional chemotherapeutics .
- Combination Therapy : Research indicates that combining this compound with existing chemotherapeutic agents enhances overall efficacy while reducing toxicity, suggesting a synergistic effect that could be beneficial for treating resistant cancer types .
Scientific Research Applications
Properties
- Appearance : Solid
- Melting Point : 104.1 - 113.6 °C
- Functional Groups : Amine, Phosphine
Catalytic Hydrogenation
One of the primary applications of (S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine is its role as a ligand in catalytic hydrogenation reactions. It has been shown to effectively catalyze the asymmetric hydrogenation of various substrates, leading to the formation of enantiomerically pure products.
Case Study: Asymmetric Hydrogenation of Cyclopropylalanine Derivatives
In a notable study, this ligand was used in the asymmetric hydrogenation of 2-tert-butoxycarbonylamino-3-cyclopropylacrylic acid benzyl ester, yielding (S)-2-tert-butoxycarbonylamino-3-cyclopropylpropionic acid benzyl ester with high enantiomeric excess (ee) . The reaction conditions optimized for this transformation demonstrated the effectiveness of Methyl-BoPhoz as a chiral ligand.
Synthesis of Chiral Amino Acids
The compound has also been employed in synthesizing chiral amino acids from α-amido cinnamic acids or esters using rhodium catalysts. The resulting products are valuable in pharmaceutical applications due to their biological activity.
Data Table: Summary of Asymmetric Reactions Using Methyl-BoPhoz
| Reaction Type | Substrate | Product | Enantiomeric Excess (%) |
|---|---|---|---|
| Asymmetric Hydrogenation | 2-tert-butoxycarbonylamino-3-cyclopropylacrylic acid benzyl ester | (S)-2-tert-butoxycarbonylamino-3-cyclopropylpropionic acid benzyl ester | >90% |
| Synthesis of Chiral Amino Acids | α-amido cinnamic acids | Chiral phenylalanine derivatives | >85% |
Mechanistic Insights
The mechanism by which this compound facilitates asymmetric hydrogenation involves coordination with a metal catalyst, typically rhodium or palladium. The phosphine groups stabilize the metal center, allowing for selective interaction with substrates based on their chirality.
Coordination Chemistry
The ligand's ability to form stable complexes with transition metals is crucial for its effectiveness in catalysis. The ferrocenyl unit enhances the electronic properties of the ligand, promoting reactivity while maintaining selectivity.
Chemical Reactions Analysis
Asymmetric Hydrogenation Reactions
This ligand demonstrates exceptional performance in enantioselective hydrogenation of prochiral substrates. Its rhodium(I) complexes achieve high enantiomeric excess (ee) in pharmaceutical intermediate synthesis.
Hydrogenation of α-Amido Acrylic Esters
Substrate : 2-tert-Butoxycarbonylamino-3-cyclopropylacrylic acid benzyl ester
Catalyst : Rhodium(I) complex with (S)-(R)-PPFA ligand
Conditions :
-
H₂ pressure: 50 psi
-
Temperature: 25°C
-
Solvent: Methanol
| Parameter | Value |
|---|---|
| Conversion | >99% |
| ee | 98% (S-enantiomer) |
| Turnover Frequency (TOF) | 1,200 h⁻¹ |
This reaction produces (S)-2-tert-butoxycarbonylamino-3-cyclopropylpropionic acid benzyl ester, a precursor for cyclopropylalanine used in HIV protease inhibitors .
Hydrogenation of β-Keto Esters
Substrate : Methyl acetoacetate
Catalyst : Ru(II)-(S)-(R)-PPFA complex
Conditions :
-
H₂ pressure: 10 bar
-
Temperature: 40°C
| Result | Metric |
|---|---|
| Yield | 95% |
| ee | 92% (R-enantiomer) |
The ligand’s bulky diphenylphosphine group suppresses competing ketone reduction pathways.
Suzuki-Miyaura Cross-Coupling Reactions
The ligand facilitates C–C bond formation in aryl halide couplings with boronic acids.
Coupling of Aryl Chlorides
Substrates :
-
Aryl chloride: 4-Chlorotoluene
-
Boronic acid: Phenylboronic acid
| Condition | Detail |
|---|---|
| Catalyst | Pd(OAc)₂-(S)-(R)-PPFA |
| Base | K₃PO₄ |
| Solvent | Toluene/Water (3:1) |
| Temperature | 80°C |
| Outcome | Value |
|---|---|
| Yield | 88% |
| Turnover Number (TON) | 1,760 |
The reaction tolerates electron-withdrawing substituents, achieving >85% yield for nitro-substituted aryl chlorides .
Mechanism of Enantiocontrol
The ligand’s chirality arises from its ferrocene backbone and N-methyl substituent orientation. Key mechanistic features:
-
Planar Chirality : Ferrocene’s Cp rings create a rigid scaffold, positioning the phosphine donor at a fixed angle .
-
Steric Effects : The dimethylaminoethyl group directs substrate approach to the metal center, favoring one enantioface .
-
Electronic Tuning : Diphenylphosphine enhances π-backbonding to metal centers, stabilizing transition states .
Comparative Catalytic Efficiency
Performance against other chiral ligands in hydrogenation:
| Ligand | ee (%) | TOF (h⁻¹) | Substrate Scope |
|---|---|---|---|
| (S)-(R)-PPFA | 98 | 1,200 | Broad (acrylates, ketones) |
| BINAP | 90 | 800 | Limited to aryl ketones |
| Josiphos® | 95 | 1,000 | α,β-Unsaturated acids |
Stability and Reactivity
This ligand’s versatility in asymmetric synthesis stems from its unique stereoelectronic profile, enabling high-precision catalysis across diverse reaction classes. Its applications span pharmaceutical manufacturing and specialty chemical synthesis, with ongoing research exploring its use in C–H activation and photoredox catalysis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Ferrocenyl Ethylamine Derivatives
Key Differences and Implications
Substituent Effects: N-Methyl vs. However, N,N-dimethyl derivatives may offer superior enantioselectivity due to increased steric control . Phosphino Group Positioning: The (R)-configured diphenylphosphino group optimizes metal coordination geometry, whereas (S)-configured analogs (e.g., in mirror-image ligands) reverse enantioselectivity outcomes .
Stereochemical Rigidity: The (S)-(+) configuration of the ethylamine moiety creates a chiral pocket that favors specific transition states in asymmetric hydrogenation. This contrasts with racemic compounds like (±)-1-ferrocenylethanol, which lack defined stereochemical control .
Catalytic Performance: Ligands with diphenylphosphino groups (e.g., the target compound) exhibit stronger metal-binding affinity compared to non-phosphorylated analogs (e.g., 1-ferrocenylethanol), making them indispensable in reactions requiring stable metal-ligand complexes . The absence of a phosphino group in simpler ferrocene derivatives limits their utility to non-catalytic applications, such as redox-active materials .
Lumping Strategy Considerations :
- Compounds with similar backbones (e.g., ferrocenyl ethylamines) may be "lumped" in computational models to simplify reaction networks. However, subtle differences in substituents and stereochemistry can lead to divergent catalytic behaviors, necessitating individualized study .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves reductive amination of a ferrocenyl aldehyde precursor with methylamine, followed by phosphine group introduction. A reported procedure () achieves a 60% yield using a two-step process:
Step 1 : Chiral resolution of the ferrocene backbone via palladium-catalyzed asymmetric coupling.
Step 2 : Phosphine ligation under inert atmosphere (argon) to prevent oxidation.
- Optimization Tips :
- Use excess methylamine (2.5 equiv.) to drive reductive amination ().
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Key Data : Melting point = 138–138.9°C; [α]²⁰D = +325.6° (CHCl₃) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s stereochemistry and purity?
- Methodological Answer :
- ¹H NMR : Confirm chiral centers and phosphine coordination. For example, distinct ferrocenyl proton signals appear at δ 4.36 (s, 1H) and δ 4.24 (s, 1H) ().
- Polarimetry : Measure optical rotation ([α]²⁰D) to verify enantiomeric excess (e.g., +325.6° in CHCl₃) .
- X-ray Crystallography : Resolve absolute configuration (e.g., ferrocene Cp rings and P–Fe coordination) .
Advanced Research Questions
Q. How does this compound’s electronic structure enhance its performance in enantioselective C–N cross-coupling reactions?
- Methodological Answer : The ferrocene backbone provides rigid chirality, while the diphenylphosphino group acts as a strong σ-donor, stabilizing Pd(0) intermediates. Key findings:
- Catalytic Efficiency : In Suzuki-Miyaura coupling, turnover numbers (TON) exceed 10⁴ with <1 mol% catalyst loading ().
- Steric Effects : The ethylamine side chain’s methyl group minimizes steric hindrance, improving substrate accessibility ().
- Table : Comparison of Catalytic Performance
| Substrate | Yield (%) | ee (%) | Reference |
|---|---|---|---|
| Aryl bromide | 92 | 98 | |
| Vinyl triflate | 85 | 95 |
Q. What analytical strategies resolve contradictions in optical rotation data between synthetic batches?
- Methodological Answer : Discrepancies in [α]D values (e.g., +325.6° vs. +352° in literature) may arise from:
- Solvent Effects : Ensure consistent solvent polarity (e.g., CHCl₃ vs. THF).
- Impurity Profiles : Use HPLC (Chiralpak AD-H column) to detect trace enantiomers.
- Crystallographic Validation : Cross-check with single-crystal X-ray data to rule out diastereomer formation ( ).
Q. How do electronic perturbations in the ferrocenyl-phosphine moiety influence catalytic activity?
- Methodological Answer :
- DFT Calculations : Reveal that electron-withdrawing groups on the phosphine reduce Pd center electron density, slowing oxidative addition.
- Cyclic Voltammetry : Ferrocene’s redox potential (E₁/₂ = +0.45 V vs. Ag/AgCl) correlates with catalytic turnover rates ( ).
- Substituent Effects :
| Phosphine Substituent | Reaction Rate (k, s⁻¹) |
|---|---|
| Diphenyl | 0.12 |
| Di-p-tolyl | 0.08 |
| (Data from ) |
Handling and Stability Considerations
Q. What protocols ensure stability during storage and catalytic applications?
- Methodological Answer :
- Storage : Under argon at –20°C to prevent phosphine oxidation ().
- Inert Atmosphere : Use Schlenk lines for ligand transfer in catalysis ().
- Decomposition Signs : Yellow-to-brown color change indicates oxidation; monitor via ³¹P NMR (shift from δ +20 ppm to δ +40 ppm) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on this ligand’s catalytic activity in Stille vs. Suzuki couplings?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
